(S)-3-fluoropropane-1,2-diol

CAS No.: 33644-25-6

Cat. No.: VC2315392

Molecular Formula: C3H7FO2

Molecular Weight: 94.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33644-25-6 |

|---|---|

| Molecular Formula | C3H7FO2 |

| Molecular Weight | 94.08 g/mol |

| IUPAC Name | (2S)-3-fluoropropane-1,2-diol |

| Standard InChI | InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |

| Standard InChI Key | PQDNJBQKAXAXBQ-GSVOUGTGSA-N |

| Isomeric SMILES | C([C@@H](CF)O)O |

| SMILES | C(C(CF)O)O |

| Canonical SMILES | C(C(CF)O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

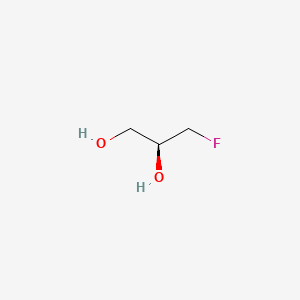

(S)-3-fluoropropane-1,2-diol is a three-carbon chain organic compound with a fluorine atom at the third carbon position and hydroxyl groups at the first and second positions. The compound exhibits specific stereochemistry with the (S) configuration at the second carbon atom .

| Property | Value |

|---|---|

| CAS Number | 33644-25-6 |

| Molecular Formula | C₃H₇FO₂ |

| Molecular Weight | 94.08 g/mol |

| IUPAC Name | (2S)-3-fluoropropane-1,2-diol |

| Chemical Structure | Three-carbon chain with fluorine at C-3 and hydroxyl groups at C-1 and C-2 |

| Stereochemistry | (S) configuration at C-2 |

Structural Identifiers

The compound can be identified through various chemical notation systems that precisely describe its molecular structure and configuration :

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |

| InChI Key | PQDNJBQKAXAXBQ-GSVOUGTGSA-N |

| SMILES Notation | C(C@@HO)O |

| Canonical SMILES | FCC(O)CO |

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs :

-

(S)-3-fluoro-1,2-propanediol

-

1-Deoxy-1-fluoro-L-glycerol

-

1,2-Propanediol, 3-fluoro-, (2S)-

-

1,2-Propanediol, 3-fluoro-, (S)-

-

(2S)-3-Fluoropropane-1,2-diol

Physical and Chemical Properties

Physical Properties

(S)-3-fluoropropane-1,2-diol is characterized by specific physical properties that determine its behavior in various environments :

| Property | Value |

|---|---|

| Physical State | Typically a colorless liquid or solid, depending on temperature and purity |

| Solubility | Soluble in water and organic solvents |

| Molecular Weight | 94.08 g/mol |

| LogP | -0.6909 (indicating moderate hydrophilicity) |

| Topological Polar Surface Area (TPSA) | 40.46 |

Structural Features

The molecule possesses several important structural features that influence its reactivity and applications :

| Feature | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Stereocenter | 1 (at C-2) |

| Functional Groups | Primary alcohol, secondary alcohol, organofluorine |

Chemical Reactivity

The presence of a fluorine atom in (S)-3-fluoropropane-1,2-diol significantly influences its chemical behavior :

-

The C-F bond introduces increased stability compared to non-fluorinated analogs

-

The hydroxyl groups can participate in hydrogen bonding

-

The fluorine atom's high electronegativity affects the electron density distribution

-

The compound can undergo typical alcohol reactions (esterification, oxidation)

-

Potential for selective reactivity between the primary and secondary hydroxyl groups

Synthesis Methods

General Synthetic Approaches

The synthesis of (S)-3-fluoropropane-1,2-diol can be achieved through various methods, with stereoselective approaches being particularly important for maintaining the desired (S) configuration :

| Synthetic Method | Key Features |

|---|---|

| Epoxidation-Fluorination | Involves epoxidation of an alkene followed by regioselective opening with a fluoride source |

| Chiral Starting Material Approach | Uses naturally occurring chiral compounds as starting materials |

| Kinetic Resolution | Separation of enantiomers through different reaction rates |

| Enzymatic Methods | Employs biocatalysts for stereoselective transformations |

Regioselective Fluorohydrin Synthesis

Recent research has focused on developing efficient methods for regioselective fluorohydrin synthesis, which can be applied to prepare (S)-3-fluoropropane-1,2-diol :

A notable approach involves the transformation of allylsilanes into the corresponding 3-silylfluorohydrin through a sequence of:

-

Epoxidation of the allylsilane

-

Treatment with fluoride sources (e.g., HF·Et₃N)

This method can produce fluorohydrins with controlled stereochemistry, although the enantiopurity can vary depending on the starting materials and reaction conditions .

| Parameter | Details |

|---|---|

| Common Purity | ≥95% |

| Available Quantities | Typically 100 mg to 1 g |

| Pricing Range | €336.00 - €1,207.00 (varying by quantity and supplier) |

| Delivery Times | Typically 5-25 days depending on supplier |

Product Specifications

Commercial samples of (S)-3-fluoropropane-1,2-diol are characterized by the following typical specifications :

| Specification | Value |

|---|---|

| Purity | ≥95% |

| Form | Typically provided as a solid or solution |

| Storage Conditions | Generally 4°C |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere |

| Intended Use | Research and further manufacturing, not for direct human use |

Applications in Research and Industry

Pharmaceutical Applications

(S)-3-fluoropropane-1,2-diol has several important applications in pharmaceutical research :

-

Serves as a building block in the synthesis of fluorinated pharmaceutical agents

-

Used in the development of antiviral compounds

-

Employed in anticancer drug research

-

Contributes to the creation of drugs with improved pharmacokinetic properties

-

Enhances binding affinity and selectivity in drug-target interactions

Synthetic Chemistry Applications

In organic synthesis, this compound has several valuable uses :

-

Functions as a chiral building block for complex molecule synthesis

-

Provides a means to introduce fluorine into molecular frameworks

-

Serves as a precursor for various fluorinated derivatives

-

Used in studies of stereoselective reactions

-

Employed in the development of reaction methodologies

Biochemical and Metabolic Research

The compound has significant value in biochemical research contexts:

-

Used as a probe in enzyme mechanism studies

-

Employed in metabolic pathway investigations

-

Utilized in studying the effects of fluorination on biological activity

-

Helps understand structure-activity relationships in biochemical processes

-

Serves as a tool for investigating fluorine-specific interactions in biological systems

Biological Activity

Interaction with Biological Systems

The biological activities of (S)-3-fluoropropane-1,2-diol and its derivatives are of interest in various research contexts:

| Biological System | Observed Effects |

|---|---|

| Enzyme Interactions | May act as competitive inhibitors for certain enzymes |

| Metabolic Pathways | Can influence glycerol metabolism |

| Receptor Binding | Fluorine can enhance binding affinity and selectivity |

| Antimicrobial Properties | Some derivatives exhibit activity against bacterial strains |

Structure-Activity Relationships

The specific stereochemistry and the presence of fluorine contribute significantly to the biological activity of (S)-3-fluoropropane-1,2-diol:

Analytical Methods

Identification and Characterization Techniques

Several analytical methods are commonly used to identify and characterize (S)-3-fluoropropane-1,2-diol :

| Analytical Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, determination of enantiomeric purity |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |

| Infrared Spectroscopy | Functional group identification |

| Chiral Chromatography | Enantiomeric purity assessment |

| X-ray Crystallography | Absolute configuration determination |

| Hazard Classification | Details |

|---|---|

| GHS Pictogram | GHS02 (Flammable) |

| Signal Word | Danger |

| UN Number | 1993 |

| Hazard Class | 3 |

| Packing Group | III |

| Hazard Statements | H225 (Highly flammable liquid and vapor) |

| Precautionary Statements | P210, P243, P273, P403 (Keep away from heat/sparks/open flames/hot surfaces; Take precautionary measures against static discharge; Avoid release to the environment; Store in a well-ventilated place) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume